molecular formula C19H18N6O3S B12153587 methyl 4-[({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

methyl 4-[({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B12153587
M. Wt: 410.5 g/mol
InChI Key: NPKHTHNURIABNZ-UHFFFAOYSA-N
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Description

Methyl 4-[({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyrazine ring (at position 5) and a propenyl group (at position 4). The triazole is linked via a sulfanyl-acetyl spacer to a methyl benzoate moiety. This structure combines aromatic, heterocyclic, and ester functionalities, which are commonly associated with bioactive properties in medicinal chemistry .

The methyl benzoate ester improves lipophilicity, influencing pharmacokinetic properties .

Properties

Molecular Formula

C19H18N6O3S

Molecular Weight

410.5 g/mol

IUPAC Name

methyl 4-[[2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C19H18N6O3S/c1-3-10-25-17(15-11-20-8-9-21-15)23-24-19(25)29-12-16(26)22-14-6-4-13(5-7-14)18(27)28-2/h3-9,11H,1,10,12H2,2H3,(H,22,26)

InChI Key

NPKHTHNURIABNZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Hydrazinecarbothioamide Formation

The triazole scaffold is synthesized via cyclization of hydrazinecarbothioamides. A representative protocol involves:

  • Hydrazinolysis : Reacting ethyl 2-(pyrazin-2-ylcarbonyl)hydrazinecarboxylate with allyl amine to form a hydrazide intermediate.

  • Thionation : Treating the hydrazide with carbon disulfide (CS₂) in alkaline media (e.g., KOH/EtOH), yielding a potassium hydrazinecarbodithioate salt.

Reaction Conditions :

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Yield: 72–85%

Cyclization to 1,2,4-Triazole-3-Thiol

Cyclization of the potassium salt under acidic conditions (e.g., HCl) generates the triazolethione. For example:

Key Parameters :

  • Acid Concentration: 6M HCl

  • Reaction Time: 4–6 hours

  • Yield: 68–74%

Functionalization with Sulfanylacetyl Spacer

Thioether Formation

The triazolethiol undergoes alkylation with bromoacetyl bromide to install the sulfanylacetyl linker:

Optimized Conditions :

  • Base: Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C → RT

  • Yield: 81–89%

Hydrolysis to Carboxylic Acid

The acetyl bromide intermediate is hydrolyzed to the carboxylic acid using aqueous NaOH:

Conditions :

  • NaOH Concentration: 1M

  • Reaction Time: 2 hours

  • Yield: 95%

Amide Coupling with Methyl 4-Aminobenzoate

Activation of Carboxylic Acid

The carboxylic acid is activated using ethyl chloroformate (ECF) or carbodiimide reagents (e.g., EDCl/HOBt):

Preferred Method :

  • EDCl/HOBt in DMF

  • Room temperature, 1 hour

Amide Bond Formation

The activated acid reacts with methyl 4-aminobenzoate to form the target amide:

Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 25°C

  • Reaction Time: 12 hours

  • Yield: 75–82%

Crystallization and Purification

Solvent Selection

Crystalline product is obtained via antisolvent precipitation:

  • Dissolve crude product in methanol at 65–70°C.

  • Add pre-cooled water (0–5°C) to induce crystallization.

Yield After Recrystallization : 90–95% purity by HPLC.

Characterization Data

Parameter Value
Molecular FormulaC₁₈H₁₇N₇O₃S
Molecular Weight395.4 g/mol
Melting Point198–202°C
¹H NMR (DMSO-d₆)δ 8.92 (s, 1H, pyrazine), 7.85 (d, 2H, benzoate), 5.90 (m, 1H, allyl)
MS (ESI+)m/z 396.1 [M+H]⁺

Comparative Analysis of Synthetic Routes

Route Efficiency

Step Yield (%) Time (h) Cost (Relative)
Triazolethiol Synthesis68–746Low
Thioether Formation81–892Moderate
Amide Coupling75–8212High

Challenges and Mitigations

  • Regioselectivity in Triazole Formation : Controlled by stoichiometric ratios of allyl amine and pyrazine carbonyl precursors.

  • Sulfide Oxidation : Avoided by conducting reactions under inert atmosphere (N₂/Ar).

  • Amide Racemization : Minimized using EDCl/HOBt at room temperature .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.

Scientific Research Applications

Methyl 4-[({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-[({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications in Triazole Derivatives

Key structural variations among similar compounds include:

Chlorophenyl groups: Methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate () introduces a chlorophenyl substituent, enhancing electron-withdrawing effects and antimicrobial activity . Pyrazine vs. pyrrole: Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate () substitutes pyrazine with pyrrole, altering aromatic interactions .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Triazole Substituents Ester Group Notable Properties/Activities Reference
Target Compound 4-Propenyl, 5-Pyrazine Methyl Potential enzyme inhibition (inferred) -
Methyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate 4-Amino, 5-Phenyl Methyl Enhanced H-bonding capacity
Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate 4-Pyrrole, 5-Chlorobenzyl Ethyl Antimicrobial activity
Methyl 4-[2-({5-[(4-chlorophenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]benzoate 4-Amino, 5-Chlorophenyl Methyl Antibacterial (MIC: 8–16 µg/mL)

Table 2: Physical Properties of Selected Compounds

Compound Name Melting Point (°C) Solubility (LogP) Spectral Data (IR/NMR)
Target Compound Not reported Estimated ~2.5 Pending
Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate 97–99 3.1 (calculated) MS: m/z 460 ([M+])
Ethyl 4-({[5-{[4-(acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate 241.0–241.3 2.8 IR: 1686 cm⁻¹ (C=O)

Research Findings and Implications

  • Substituent effects : The propenyl group in the target compound may offer synthetic versatility, while pyrazine could improve target selectivity compared to phenyl or chlorophenyl analogs .
  • Synthetic challenges : Introducing pyrazine requires precise control to avoid side reactions, contrasting with straightforward phenyl or chlorophenyl substitutions .

Biological Activity

Methyl 4-[({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that exhibits diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its pharmacological significance. The presence of the pyrazine moiety further enhances its biological profile. The structural formula can be represented as follows:

C15H16N4O2S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of triazoles and pyrazines often exhibit significant antimicrobial properties. A study evaluating various 1,2,4-triazole derivatives found that compounds similar to this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 10 to 50 µg/mL against various strains of bacteria .

2. Anti-inflammatory Activity

The compound's anti-inflammatory potential has been assessed through in vitro studies using peripheral blood mononuclear cells (PBMCs). In these studies, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, at concentrations of 50 µg/mL, it inhibited TNF-α production by approximately 44% to 60%, indicating a strong anti-inflammatory effect .

3. Anticancer Activity

Preliminary investigations into the anticancer properties have shown that similar triazole derivatives can induce apoptosis in cancer cell lines. One study highlighted that specific modifications in the triazole structure could enhance cytotoxicity against various cancer types. The presence of the pyrazine group is believed to play a role in this activity by interacting with cellular targets involved in cancer progression .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of triazole derivatives and tested their efficacy against Mycobacterium tuberculosis (Mtb). Among these derivatives, those resembling this compound showed promising results with MIC values below 21.25 µM for some compounds . This suggests potential for further development as antitubercular agents.

Case Study 2: Anti-inflammatory Response

In another investigation focusing on anti-inflammatory properties, compounds structurally related to methyl 4-[({[4-(prop-2-en-1-yl)-5-(pyrazin-2-y)-4H-1,2,4-triazol-3-y]sulfanyl}acetyl)amino]benzoate were tested in LPS-stimulated PBMC cultures. The results indicated a significant reduction in cytokine release compared to controls, supporting its potential use in treating inflammatory diseases .

Q & A

Basic: What are the key synthetic steps for this compound, and how are intermediates characterized?

Answer:
The synthesis involves sequential functionalization:

Triazole core formation : Cyclocondensation of hydrazine derivatives with carbon disulfide under basic conditions to form the 1,2,4-triazole ring .

Allylation : Introduction of the prop-2-en-1-yl group via nucleophilic substitution or alkylation using allyl halides .

Sulfanylacetyl functionalization : Reaction of the triazole-thiol intermediate with chloroacetyl chloride, followed by coupling to methyl 4-aminobenzoate using carbodiimide (e.g., DCC) .

Purification : Column chromatography and recrystallization.
Characterization : ¹H/¹³C NMR confirms structural integrity, HPLC assesses purity (>95%), and mass spectrometry validates molecular weight .

Advanced: How can reaction conditions for sulfanylacetyl group introduction be systematically optimized?

Answer:
Employ statistical design of experiments (DoE) to evaluate variables:

  • Factors : Solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), base concentration (e.g., triethylamine).
  • Response : Reaction yield and byproduct formation.
    Methodology :
  • Use a central composite design to identify interactions between variables.
  • Apply response surface methodology (RSM) to model optimal conditions.
  • Validate predictions with quantum mechanical calculations (e.g., DFT for transition state analysis) .

Basic: Which analytical techniques are critical for structural and purity analysis?

Answer:

  • Structural confirmation :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing triazole vs. pyrazine peaks) .
    • FT-IR : Identifies functional groups (e.g., C=O ester stretch at ~1700 cm⁻¹, S-H absence confirms sulfanyl substitution) .
  • Purity assessment :
    • HPLC : Quantifies impurities using C18 columns and UV detection.
    • Mass spectrometry (ESI-TOF) : Confirms molecular ion [M+H]⁺ .

Advanced: How can researchers resolve contradictions in reported bioactivity of similar triazole derivatives?

Answer:
Stepwise approach :

SAR studies : Synthesize analogs with systematic substitutions (e.g., pyrazine vs. pyridine, allyl vs. methyl groups) .

Orthogonal assays : Compare results from fluorescence-based enzyme inhibition, cytotoxicity (MTT assay), and bacterial growth inhibition.

Computational validation : Perform molecular docking to correlate substituent effects with binding affinity (e.g., COX-2 or kinase targets) .

Multivariate analysis : Use principal component analysis (PCA) to identify structural descriptors driving bioactivity discrepancies .

Advanced: What methodologies assess the hydrolytic stability of the ester moiety under physiological conditions?

Answer:
Protocol :

Accelerated degradation : Incubate compound in buffers (pH 1.2, 4.5, 7.4) at 37°C.

Kinetic analysis : Monitor degradation via HPLC at intervals (0, 24, 48 hrs). Calculate half-life (t₁/₂) using first-order kinetics.

Product identification : LC-MS/MS detects hydrolyzed products (e.g., free benzoic acid derivative) .

Arrhenius modeling : Predict long-term stability by testing elevated temperatures (40–60°C) .

Advanced: How can AI-driven platforms improve synthesis and functional analysis?

Answer:
AI integration :

Reaction prediction : Train machine learning models on databases (e.g., Reaxys) to propose optimal routes and side-product mitigation .

Process simulation : Use COMSOL Multiphysics to model heat/mass transfer in flow reactors for scale-up .

High-throughput screening : AI automates data analysis from enzyme assays, clustering bioactivity trends via unsupervised learning .

Basic: What safety protocols are essential during synthesis?

Answer:

  • Handling sulfhydryl intermediates : Use inert atmosphere (N₂/Ar) to prevent oxidation.
  • Toxic byproducts : Install scrubbers for HCl/H₂S gas during alkylation.
  • Personal protective equipment (PPE) : Gloves, goggles, and fume hoods for solvent handling .

Advanced: How can computational tools predict regioselectivity in triazole functionalization?

Answer:

  • DFT calculations : Compare activation energies for substitution at N1 vs. N2 positions of the triazole.
  • Solvent modeling : Conduct molecular dynamics (MD) simulations to assess solvent effects on transition states.
  • Machine learning : Train models on historical reaction data to predict optimal sites for sulfanyl/acetyl addition .

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